molecular formula C9H8FNO4 B1438711 Methyl 3-fluoro-4-methyl-5-nitrobenzoate CAS No. 1057652-89-7

Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Cat. No.: B1438711
CAS No.: 1057652-89-7
M. Wt: 213.16 g/mol
InChI Key: DHIQHVJXYJGBAI-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-methyl-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a fluorinated methylbenzoate precursor, followed by esterification. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and methanol in the presence of an acid catalyst for esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-4-methyl-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized research applications .

Properties

IUPAC Name

methyl 3-fluoro-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIQHVJXYJGBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656054
Record name Methyl 3-fluoro-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057652-89-7
Record name Methyl 3-fluoro-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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